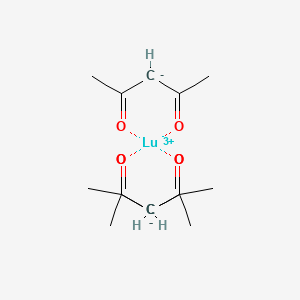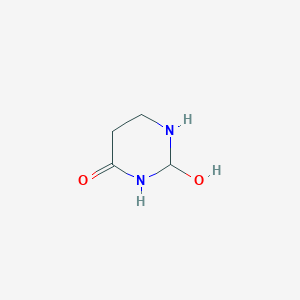
4(1H)-Pyrimidinone, 2-hydroxy-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(1H)-Pyrimidinone, 2-hydroxy-(9CI) is a heterocyclic organic compound with significant importance in various fields of scientific research. This compound is characterized by a pyrimidine ring with a hydroxyl group at the second position and a keto group at the fourth position. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry, pharmaceuticals, and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4(1H)-Pyrimidinone, 2-hydroxy-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of urea with β-diketones in the presence of a base, leading to the formation of the pyrimidinone ring. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained between 50-100°C to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of 4(1H)-Pyrimidinone, 2-hydroxy-(9CI) is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and purity of the final product. The industrial process often involves rigorous purification steps, including recrystallization and chromatography, to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 4(1H)-Pyrimidinone, 2-hydroxy-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of 2,4-dioxo-pyrimidine.
Reduction: The keto group can be reduced to form 2-hydroxy-4(1H)-pyrimidinone.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with different functional groups, such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: 2,4-Dioxo-pyrimidine.
Reduction: 2-Hydroxy-4(1H)-pyrimidinone.
Substitution: Various substituted pyrimidinones depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4(1H)-Pyrimidinone, 2-hydroxy-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its role in enzyme inhibition and as a potential lead compound in drug discovery.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the production of agrochemicals and dyes due to its versatile reactivity.
Wirkmechanismus
The mechanism of action of 4(1H)-Pyrimidinone, 2-hydroxy-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and keto groups play a crucial role in forming hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The compound’s ability to participate in various chemical reactions also allows it to interfere with metabolic pathways, making it a valuable tool in biochemical studies.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxyquinoline: Similar in structure but with a quinoline ring instead of a pyrimidine ring.
4-Hydroxy-2-quinolone: Contains a quinolone ring with hydroxyl and keto groups at similar positions.
2-Hydroxy-4-methylpyrano[3,2-c]quinolin-5-one: A fused heterocyclic compound with similar functional groups.
Uniqueness: 4(1H)-Pyrimidinone, 2-hydroxy-(9CI) is unique due to its specific arrangement of functional groups on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C4H8N2O2 |
|---|---|
Molekulargewicht |
116.12 g/mol |
IUPAC-Name |
2-hydroxy-1,3-diazinan-4-one |
InChI |
InChI=1S/C4H8N2O2/c7-3-1-2-5-4(8)6-3/h4-5,8H,1-2H2,(H,6,7) |
InChI-Schlüssel |
PDPYBSMGVPTVTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(NC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


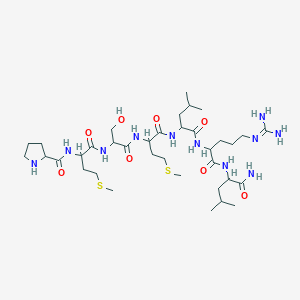
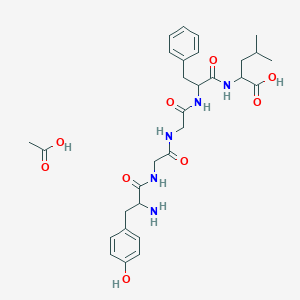
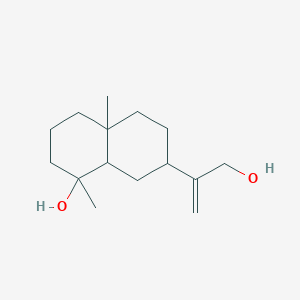

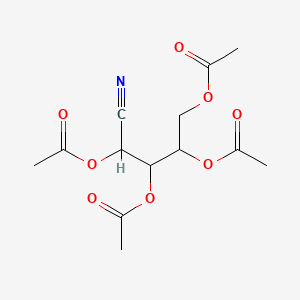
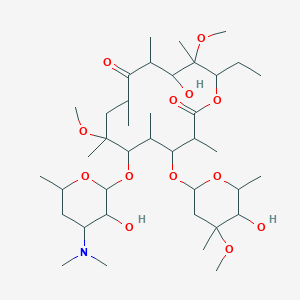
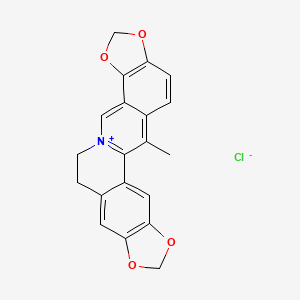
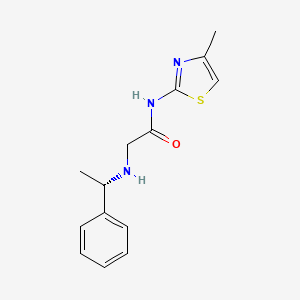
![[17-(2-chloroacetyl)-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B12324982.png)
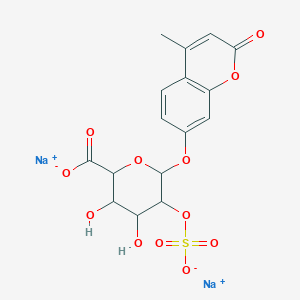

![3,4,5-Trihydroxy-6-[[11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12324987.png)
![3-[6,9a,9b-Trimethyl-3-(2-methyl-5-prop-1-en-2-yloxolan-2-yl)-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B12324992.png)
